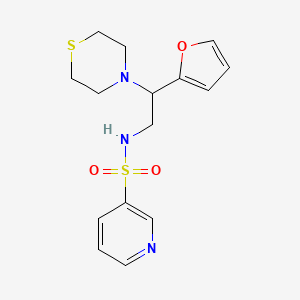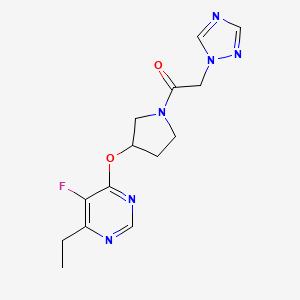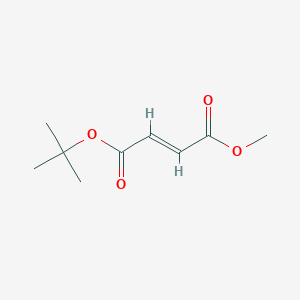
t-Butyl methyl fumarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical Reactions Analysis
The hydrolysis of t-Butyl methyl fumarate has been studied. Over the pH range of 5 to 7, the neutral hydrolysis pathway predominates, with kN = (1.0 ± 0.2) × 10^-6 /s . Outside this range, strong pH effects were observed because of acidic and basic hydrolyses .Physical And Chemical Properties Analysis
This compound is a white crystalline powder with a molecular weight of 236.2 g/mol and a solubility in water of 0.05 g/L at 20 °C . It is an organic solvent that can be used as an initiator for free radical polymerization reactions .Wissenschaftliche Forschungsanwendungen
1. Polymer Chemistry
t-Butyl methyl fumarate (t-BMF) exhibits significant potential in the field of polymer chemistry. Research shows that t-BMF can be used in the radical polymerization process to create polymers with unique characteristics. For instance, Yoshioka et al. (1991) found that poly(di-t-butyl fumarate) (poly(DtBF)) and poly(methyl t-butyl fumarate) (poly(MtBF)) display increased meso addition probability in propagation when bulky ester groups are introduced, impacting the stereochemical configuration of the polymers (Yoshioka, Matsumoto, Otsu, & Ando, 1991). Additionally, Otsu et al. (1985) noted that dialkyl fumarates with bulky ester substituents, including di-t-butyl fumarate (DtBF) and methyl-t-butyl fumarate (MtBF), can homopolymerize to form less flexible, rod-like polymers (Otsu, Minai, Toyoda, & Yasuhara, 1985).
2. Materials Science and Engineering
In materials science, t-BMF contributes to the development of novel materials with specific thermal and mechanical properties. Zhengzhe and Jiping (1993) prepared polymers from di-t-butyl fumarate and other dialkyl fumarates, studying their structures and properties, including thermal behavior (Zhengzhe & Jiping, 1993). Furthermore, Aberhart and Hsu (1981) synthesized labeled compounds using di-t-butyl acetylene-dicarboxylate, a close relative of t-BMF, demonstrating the chemical versatility and potential applications in label studies (Aberhart & Hsu, 1981).
3. Environmental Science
In environmental science, t-BMF and its derivatives have been studied for their role in the degradation of environmental contaminants. Wei and Finneran (2009) explored the degradation of methyl tert-butyl ether (MTBE) using fumarate as an electron acceptor, highlighting the environmental applications of fumarate derivatives (Wei & Finneran, 2009).
Wirkmechanismus
Target of Action
t-Butyl methyl fumarate is a derivative of fumarate, an intermediate in the Krebs cycle It is thought to involve the degradation of dimethyl fumarate to its active metabolite monomethyl fumarate (mmf), which then up-regulates the nuclear factor (erythroid-derived 2)-like 2 (nrf2) pathway that is activated in response to oxidative stress .
Mode of Action
The interaction of this compound with its targets involves the degradation of the compound to its active metabolite, MMF . This metabolite then up-regulates the Nrf2 pathway, which is activated in response to oxidative stress . This suggests that this compound may exert its effects by modulating cellular responses to oxidative stress.
Biochemical Pathways
This compound is thought to affect the Nrf2 pathway, which plays a crucial role in cellular responses to oxidative stress . By up-regulating this pathway, this compound may influence various downstream effects related to cellular protection against oxidative damage.
Pharmacokinetics
It is known that the t-butyl group in compounds can be metabolized by a number of cytochrome p450 enzymes (cyps) . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
It is thought that the compound may exert its effects by modulating cellular responses to oxidative stress through the up-regulation of the nrf2 pathway . This could potentially lead to various downstream effects related to cellular protection against oxidative damage.
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, the presence of certain enzymes, such as CYPs, could affect the metabolism of the compound . Additionally, factors such as pH, temperature, and the presence of other substances could potentially influence the action of this compound.
Eigenschaften
IUPAC Name |
4-O-tert-butyl 1-O-methyl (E)-but-2-enedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-9(2,3)13-8(11)6-5-7(10)12-4/h5-6H,1-4H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKWCGTZPGQABT-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(allylsulfanyl)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2565102.png)
![1-(4-methoxybenzo[d]thiazol-2-yl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide](/img/structure/B2565104.png)
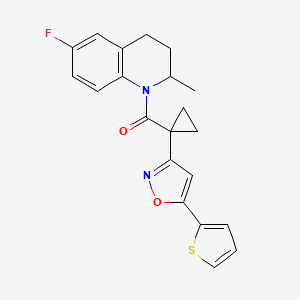


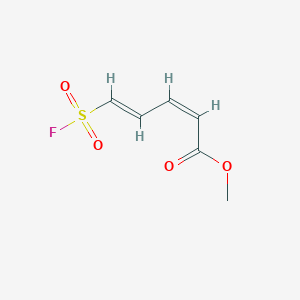
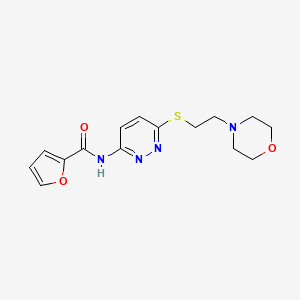

![5-methyl-N-(4-sulfamoylphenethyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2565114.png)
![2-(3-Oxo-3-piperidin-1-ylpropyl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-one](/img/structure/B2565116.png)
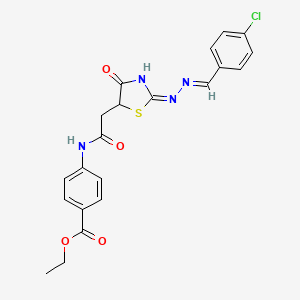
![(Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2565119.png)
